Muscarinic M1 Receptor Binding Affinity: Isobutyl vs. n-Butyl Analog (Class-Level Inference from Closest Reduced Congener)
No direct binding data are publicly available for 5-{4-[(2-methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine in its aromatic pyrimidine form. The closest structurally characterized congener is the 3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salt bearing the identical 4-isobutylsulfanyl-1,2,5-thiadiazol-3-yl substituent, reported by Jung et al. (2003). In a [³H]-N-methylscopolamine ([³H]-NMS) competition binding assay using cloned human M1 mAChR expressed in CHO cells, this reduced isobutyl analog demonstrated a Ki of approximately 120 nM, whereas the corresponding n-butyl analog exhibited a Ki of approximately 210 nM under identical assay conditions [1]. The binding data for additional straight-chain and branched alkyl congeners from the same study (methyl, ethyl, propyl, isobutyl, n-butyl, sec-butyl, n-pentyl) further illustrate that the isobutyl substituent confers a distinct affinity rank order relative to its linear and branched isomers, consistent with a sterically constrained binding pocket favoring the isobutyl geometry [1].
| Evidence Dimension | Binding affinity (Ki) for cloned human M1 muscarinic acetylcholine receptor |
|---|---|
| Target Compound Data | Not directly measured; inferred from closest reduced congener (3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salt with 4-isobutylsulfanyl-1,2,5-thiadiazol-3-yl): Ki ≈ 120 nM [1] |
| Comparator Or Baseline | n-Butyl analog (3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salt with 4-n-butylsulfanyl-1,2,5-thiadiazol-3-yl): Ki ≈ 210 nM [1] |
| Quantified Difference | Approximately 1.75-fold higher affinity for the isobutyl congener relative to the n-butyl congener in the reduced tetrahydropyrimidine series |
| Conditions | [³H]-NMS competition binding assay; cloned human M1 mAChR expressed in CHO cells; experimental details as per Jung et al. (2003) [1] |
Why This Matters
For procurement decisions in muscarinic receptor SAR programs, the isobutyl substituent provides a distinct affinity signature compared to the n-butyl isomer, meaning that the isobutyl-bearing building block cannot be substituted with the n-butyl variant without risking loss of M1 binding potency.
- [1] Jung, M.H., Park, J.G., Park, W.K. Synthesis of 5-(4-alkylsulfanyl-[1,2,5]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salts and their evaluation as muscarinic receptor agonists. Arch. Pharm. (Weinheim) 2003, 336, 230–235. DOI: 10.1002/ardp.200300730. View Source
